molecular formula C8H7NO2S B12559357 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- CAS No. 157950-94-2

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro-

Cat. No.: B12559357
CAS No.: 157950-94-2
M. Wt: 181.21 g/mol
InChI Key: YKQBOVAOIFUWMI-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of pathogens by interfering with their metabolic processes. In medicinal applications, it may modulate specific signaling pathways or interact with enzymes and receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    Benzthiazide: A diuretic that inhibits active chloride reabsorption.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine: Exhibits antifungal and antimicrobial activities .

Uniqueness

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

157950-94-2

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-6,7-dione

InChI

InChI=1S/C8H7NO2S/c10-6-3-5-8(4-7(6)11)12-2-1-9-5/h3-4,9H,1-2H2

InChI Key

YKQBOVAOIFUWMI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=O)C(=O)C=C2N1

Origin of Product

United States

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